Purity and Identity Preservation vs. 2,4-Dihydroxy Analogue
The validated product provided by abcr (AB322958) is specified as ≥95% purity for the 2‑hydroxy (2‑oxo) form, whereas the related 5‑[3‑(cyclopropylaminocarbonyl)phenyl]‑(2,4)‑dihydroxypyrimidine derivative (CAS 1261959‑45‑8) is also sold at ≈95% purity but represents a different tautomeric/regioisomeric entity; the presence of an extra hydroxyl group in the 2,4‑dihydroxy analogue alters the hydrogen‑bonding pharmacophore and is expected to yield divergent biological activity [REFS‑1]. No quantitative bioassay data that directly compares these two analogues are available in the open literature; therefore the purity specification remains the only verifiable differentiation at the procurement level.
| Evidence Dimension | Certified purity (LC/GC area‑%) |
|---|---|
| Target Compound Data | ≥95% (abcr AB322958) |
| Comparator Or Baseline | 5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine (abcr AB322959, CAS 1261959‑45‑8) – also ≥95% |
| Quantified Difference | No purity advantage; differentiation is solely structural (regioisomerism) |
| Conditions | Commercial QC certificate; assay method not disclosed |
Why This Matters
For procurement, the principal differentiator is the ability to source the correct regioisomer in validated purity, ensuring that follow‑on biological screening is performed on the intended chemical entity rather than a structurally related but potentially inactive isomer.
